molecular formula C30H21N3O4S B304549 N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B304549
M. Wt: 519.6 g/mol
InChI Key: FGFYXOHHBMLOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a member of the indeno[2,1-b]thieno[3,2-e]pyridine family, which has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide involves the inhibition of specific enzymes and pathways that are crucial for the survival and growth of cancer cells, bacteria, and inflammatory cells. This compound has been shown to target specific molecular targets, including DNA topoisomerases, kinases, and cyclooxygenases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide are complex and depend on the specific application and dosage. In general, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, one limitation is the lack of extensive studies on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research and development of N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide. These include:
- Investigating its potential as a therapeutic agent for various types of cancer and infectious diseases
- Studying its pharmacokinetics and pharmacodynamics in animal models and humans
- Developing novel formulations and delivery methods to improve its bioavailability and efficacy
- Exploring its potential as a lead compound for the development of new drugs with improved properties and applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide involves a multistep process that includes the condensation of 2-aminothiophenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction with 4-methoxyaniline and 4-acetylbenzoic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects.

properties

Product Name

N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C30H21N3O4S

Molecular Weight

519.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-14-amino-16-(4-methoxyphenyl)-8-oxo-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaene-13-carboxamide

InChI

InChI=1S/C30H21N3O4S/c1-15(34)16-7-11-18(12-8-16)32-29(36)28-25(31)24-22(17-9-13-19(37-2)14-10-17)23-20-5-3-4-6-21(20)27(35)26(23)33-30(24)38-28/h3-14H,31H2,1-2H3,(H,32,36)

InChI Key

FGFYXOHHBMLOGT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.